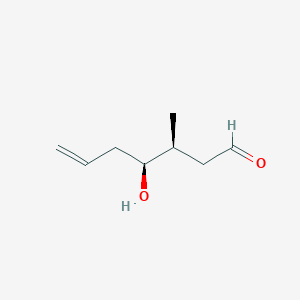![molecular formula C28H55P B14238898 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 400654-49-1](/img/structure/B14238898.png)
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework containing phosphorus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the use of phosphine (PH₃) under high pressure and elevated temperatures. The reaction is often radical-mediated, which helps in achieving the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Wissenschaftliche Forschungsanwendungen
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a ligand in catalytic processes, particularly in hydrophosphination reactions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals, which is crucial for its catalytic activity. The pathways involved include radical-mediated processes and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
- 9-Phosphabicyclo[3.3.1]nonane
Comparison: Compared to its analogs, 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane exhibits unique properties due to the presence of the octadecyl group. This long alkyl chain enhances its solubility in organic solvents and can influence its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
400654-49-1 |
|---|---|
Molekularformel |
C28H55P |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
4,8-dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C28H55P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24-26(3)27-21-20-25(2)28(29)23-27/h25-28H,4-24H2,1-3H3 |
InChI-Schlüssel |
RNMZILCYCHOHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCP1CC(C2CCC(C1C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)



